1-Piperidinocyclohexanecarbonitrile

NMDA receptor behavioral pharmacology patch-clamp electrophysiology

Procure PCC as the validated ≥95% pure standard for forensic quantification of PCP contaminants or as the behaviorally inactive negative control for NMDA receptor research. Its unique role as the sole precursor and toxic impurity in PCP synthesis ensures reliable data. Verify regulatory compliance before ordering.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 3867-15-0
Cat. No. B162700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinocyclohexanecarbonitrile
CAS3867-15-0
Synonyms1-piperidinocyclohexanecarbonitrile
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)N2CCCCC2
InChIInChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2
InChIKeyWWSAYKJWUZJLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): Procurement-Grade Overview for Forensic and Research Applications


1-Piperidinocyclohexanecarbonitrile (PCC) is a nitrile-functionalized piperidine derivative that serves as the key synthetic intermediate and analytical reference standard in the preparation and detection of phencyclidine (PCP) and related arylcyclohexylamines [1]. Structurally defined by a cyclohexane ring bearing a piperidine moiety and a cyano group (C₁₂H₂₀N₂, MW 192.3), PCC is categorized as a controlled substance precursor and is primarily supplied as a crystalline solid with certified purity (≥95%) for forensic toxicology, analytical method development, and controlled research . Its physicochemical properties—including a sharp nitrile IR stretch at ~2240 cm⁻¹, characteristic ¹³C NMR spectral signatures, and a melting range of 61–64°C—enable unambiguous identification and quantitation in complex matrices [2][3].

1-Piperidinocyclohexanecarbonitrile (PCC) vs. Generic Arylcyclohexylamine Analogs: Why Substitution Compromises Forensic Integrity


Generic substitution among arylcyclohexylamine derivatives is scientifically invalid for regulated forensic and analytical workflows due to PCC's unique combination of behavioral inactivity, distinct toxicokinetic profile, and specific role as a primary synthetic impurity. While compounds like PCP, TCP, and ketamine share the 1-arylcyclohexylpiperidine core and exhibit NMDA receptor antagonism with psychotomimetic activity, PCC—lacking the aryl substituent—is behaviorally inactive at concentrations up to ≥220 μM in NMDA receptor functional assays and does not induce cerebral vasospasm in ex vivo vascular models [1][2]. Critically, PCC serves as the exclusive synthetic precursor that persists as a toxic contaminant in illicitly synthesized PCP, with contamination levels ranging from 1% to 68% by weight in seized street samples, directly contributing to cyanide-mediated toxic synergism when co-administered with PCP [3]. Procurement of structurally related analogs (e.g., pyrrolidino-CC, morpholino-CC, or m-nitro-PCP) cannot fulfill the dual role of PCC as both a synthetic intermediate and a forensic target analyte, nor can they provide equivalent analytical reference material for PCC-specific quantitation methods such as GC-FID with OV-7 stationary phases or methane CI-MS detection [4].

1-Piperidinocyclohexanecarbonitrile (PCC): Quantitative Comparative Evidence for Scientific Selection


Behavioral Inactivity and NMDA Receptor Selectivity: PCC vs. PCP and m-Amino-PCP

PCC is behaviorally inactive and does not significantly alter NMDA receptor function, in stark contrast to the dissociative anesthetic PCP and its active analog m-amino-PCP. Electrophysiological studies on rat hippocampal neurons using outside-out patch-clamp techniques demonstrate that while PCP and m-amino-PCP at 2.5–10 μM greatly reduce NMDA-activated ion channel opening frequency and duration, PCC at concentrations ≥220 μM leaves NMDA-activated currents relatively unaltered [1]. In behavioral tests, PCP and m-amino-PCP produced marked behavioral effects in a spatial alternation performance assay in rats, whereas PCC and m-nitro-PCP were behaviorally inactive [2].

NMDA receptor behavioral pharmacology patch-clamp electrophysiology

Acute Toxicity (LD50) in Mice: PCC vs. PCP and Related Carbonitrile Analogs

PCC exhibits significantly higher acute toxicity in mice compared to the final drug product PCP, but comparable toxicity to other carbonitrile precursors. Intraperitoneal LD50 values in male Swiss Webster mice (4-hour observation) are: PCC = 29.0 mg/kg; PCP = 79.0 mg/kg; pyrrolidino-CC = 36.5 mg/kg; morpholino-CC = 39.0 mg/kg [1]. In a separate study using mice (i.p., 24-hour observation), PCC showed an LD50 of 133.6 μmol/kg, which is approximately 1.8-fold more toxic than PCP (LD50 = 283 μmol/kg in the same assay) [2]. The LD50 of PCP is 2.3 to 2.5 times higher than that of PCC in mice and rats, respectively, across independent studies [3].

acute toxicity LD50 forensic toxicology

Decomposition Kinetics Under Simulated Physiological Conditions: PCC vs. Cyanide Release

PCC undergoes rapid pseudo-first-order decomposition under physiological conditions, releasing cyanide ion (CN⁻) as the primary toxic species. In 0.05 M phosphate buffer (pH 7.4, 37°C), PCC decomposes with a rate constant k = 0.19 min⁻¹, corresponding to a half-life (t₁/₂) of 3.7 minutes [1]. In human serum at 37°C, decomposition is similarly rapid (k = 0.15 min⁻¹, t₁/₂ = 4.6 minutes), whereas in normal saline, decomposition is slower (k = 2.2 × 10⁻² min⁻¹, t₁/₂ = 31.6 minutes) [1]. The ED₅₀ for motor impairment in mice (screen test) is 48.5 μmol/kg for PCC compared to 36.7 μmol/kg for NaCN, and LD₅₀ values are 133.6 μmol/kg for PCC versus 130.6 μmol/kg for NaCN, demonstrating near-equivalence in acute toxicity profiles [1].

toxicokinetics cyanide release in vitro decomposition

Analytical Detection Sensitivity: PCC as a Reference Standard for Contaminant Quantitation

PCC is procured as a certified analytical reference standard (≥95% purity) enabling detection and quantitation of PCC contamination in illicit PCP preparations at levels as low as 1% (weight basis) using chemical ionization mass spectrometry (CI-MS) [1]. Gas-liquid chromatography with a 60-cm 3% OV-7 column and ambient injection port temperature, using N-methyl-N-propyl-1-phenylcyclohexylamine (PCMP) as internal standard, provides reliable quantitation of PCC in street samples [2]. In seized drug analysis, PCC contamination has been detected at mole percentages ranging from 1% to 68% of PCP [3], underscoring the necessity of a pure PCC reference material for accurate calibration and method validation.

forensic analysis GC-MS contaminant detection

Cerebral Vascular Reactivity: PCC vs. PCP and Other Arylcyclohexylamines

PCC does not induce contraction of cerebral arteries, in contrast to the potent vasospastic effects of PCP and related analogs. In isolated canine middle cerebral and basilar arteries, the relative potency for inducing vasospasm was PCE > TCP > PCP > THP > PCDEA > ketamine [1]. PCC, which lacks the aryl substituent and possesses no psychotomimetic activity, did not induce cerebral blood vessel contraction at concentrations tested, nor did the opiate morphine [1]. This differential vascular reactivity profile distinguishes PCC from the entire class of behaviorally active arylcyclohexylamines and aligns with its lack of NMDA receptor antagonism.

cerebral vasospasm vascular pharmacology sigma receptor

1-Piperidinocyclohexanecarbonitrile (PCC): Primary Application Scenarios Based on Quantitative Evidence


Forensic Toxicology: Certified Reference Standard for PCC Detection and Quantitation in Seized Drug Analysis

Procure PCC as a high-purity (≥95%) analytical reference standard to validate and calibrate gas chromatographic and mass spectrometric methods for detecting PCC contamination in illicit PCP preparations. With PCC contamination ranging from 1% to 68% by weight in street samples [1], authentic PCC is required for accurate quantitation using GLC (3% OV-7 column, PCMP internal standard) [2] and for establishing detection limits as low as 1% (w/w) via CI-MS [3]. This application directly leverages the quantitative detection sensitivity evidence (Evidence Item 4) and the acute toxicity differential (Evidence Item 2) to inform forensic casework and public health risk assessment.

Pharmacology Research: Negative Control for NMDA Receptor Functional Studies

Use PCC as a behaviorally inactive negative control in electrophysiological and behavioral pharmacology experiments investigating NMDA receptor antagonism and PCP-like psychotomimetic effects. PCC at concentrations ≥220 μM does not alter NMDA-activated currents in rat hippocampal neurons, whereas PCP and m-amino-PCP block channel opening at 2.5–10 μM [4]. Additionally, PCC does not induce cerebral vasospasm ex vivo [5] and is inactive in rodent behavioral assays [6]. This application is directly supported by the direct head-to-head NMDA receptor and vascular reactivity comparative evidence (Evidence Items 1 and 5), enabling researchers to distinguish target-specific effects from non-specific or impurity-related artifacts.

Toxicology Research: Mechanistic Studies of Cyanide-Mediated Toxicity from Nitrile-Containing Xenobiotics

Employ PCC as a model compound for investigating cyanide release kinetics from nitrile-containing xenobiotics under physiological conditions. PCC decomposes with a half-life of 3.7 minutes in phosphate buffer (pH 7.4, 37°C) and 4.6 minutes in human serum, releasing CN⁻ that produces an ED₅₀ for motor impairment (48.5 μmol/kg) and LD₅₀ (133.6 μmol/kg) nearly equivalent to NaCN [7]. The near-identical toxicity profile to NaCN and the protective effect of NaNO₂ pretreatment [8] establish PCC as a well-characterized reference for cyanide toxicology research. This application derives from the decomposition kinetics and toxicity comparative evidence (Evidence Item 3), providing a quantitative framework for studying cyanide-mediated toxic synergism.

Synthetic Chemistry: Precursor for Controlled Synthesis of Arylcyclohexylamine Research Compounds

Utilize PCC as the key synthetic intermediate for the preparation of 1-arylcyclohexylpiperidine derivatives (e.g., PCP, TCP) via Grignard reaction with aryl magnesium bromides [9]. The nitrile group of PCC serves as the electrophilic site for nucleophilic aromatic addition, enabling the introduction of diverse aryl substituents [10]. Procurement of PCC with certified purity (≥95%) and defined physicochemical properties—including melting range 61–64°C, boiling point ~309°C, and characteristic IR C≡N stretch at ~2240 cm⁻¹ —ensures reproducible synthetic outcomes and minimizes side-product formation. This application is supported by the baseline characterization evidence (Section 1) and the established role of PCC as the primary synthetic precursor in the arylcyclohexylamine class.

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